N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-12(22)19-13-10-17-15(18-11-13)21-8-6-20(7-9-21)14-4-2-3-5-16-14/h2-5,10-11H,6-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGSIWJOODRTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide typically involves multiple steps, starting with the formation of the piperazine ring. The final step involves the acetylation of the pyrimidinyl group to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes to elucidate biological pathways.
Medicine: N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide has shown potential as a therapeutic agent, with applications in treating diseases such as cancer and infectious diseases.
Industry: Its derivatives are used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparative Analysis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide and Related Compounds
Key Comparisons
Pharmacological Activity
- Antimicrobial Potency: The target compound lacks direct activity reports, but analogs like 47 () and 7g () demonstrate strong antibacterial effects. The benzo[d]thiazol-5-ylsulfonyl group in 47 enhances gram-positive targeting, while 7g’s oxazolidinone and fluoropyridine improve bioavailability and bacterial membrane penetration .
- Antifungal Potential: Pyrimidine derivatives such as N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide () show antifungal activity, suggesting the target compound’s pyrimidine core could be similarly effective if functionalized with hydroxyl or amino groups .
Structural Features
- Piperazine Linkers : The target compound’s pyridin-2-yl-piperazine moiety is structurally distinct from 7g ’s dichloropyrimidine-piperazine and 9 ’s methylpiperazine. These variations influence receptor binding: pyridinyl groups may enhance CNS penetration, while chlorinated pyrimidines improve DNA intercalation .
- Acetamide Positioning : The acetamide at the pyrimidine’s 5-position (target) contrasts with 47 ’s aryl-acetamide and 9 ’s piperazine-linked acetamide. Positional differences affect metabolic stability and target engagement .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (298.35 g/mol) is smaller than 7g (582.36 g/mol), implying better membrane permeability. However, 7g’s oxazolidinone and fluoropyridine may offset this by improving solubility .
- Electron-Withdrawing Groups : Compounds like 9 with trifluoromethyl and chloro substituents exhibit enhanced lipophilicity and resistance to oxidative metabolism, critical for prolonged half-life .
Biological Activity
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by data tables and relevant research findings.
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) . By inhibiting AChE, this compound increases the concentration of acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic signaling and potentially improving cognitive functions. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are used to alleviate symptoms.
Cognitive Enhancement
Research indicates that compounds similar to this compound can improve cognitive functions by modulating cholinergic pathways. The increased ACh levels facilitate better neuronal communication, which is crucial for memory and learning processes.
Anticancer Properties
Preliminary studies suggest that derivatives of this compound exhibit anticancer activity by inhibiting cell proliferation through the blockade of specific protein kinases involved in cancer progression. For instance, compounds with similar structures have shown promise in inhibiting CDK4 and CDK6, critical regulators of the cell cycle .
Data Table: Biological Activities and Mechanisms
| Activity | Mechanism | References |
|---|---|---|
| Cognitive enhancement | AChE inhibition, increased ACh levels | , |
| Anticancer effects | Inhibition of CDK4/CDK6 | |
| Antimicrobial properties | Disruption of bacterial cell walls |
Case Studies and Research Findings
- Cognitive Function Studies : In a study involving mouse models, this compound demonstrated significant improvement in memory retention tasks compared to control groups. The study highlighted the compound's potential as a therapeutic agent for cognitive impairments.
- Anticancer Research : A series of analogs were synthesized and tested against various cancer cell lines. One specific analog showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Results indicated that it effectively inhibited bacterial growth by disrupting cell wall synthesis, supporting its use in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
